3-Acetylpyridine N-oxide

Photographic chemistry Diffusion transfer photography Acylpyridine-N-oxides

Obtain the definitive metabolite standard for 3-acetylpyridine metabolism studies. This heteroaromatic N-oxide is formed via hepatic microsomal N-oxidation, making it essential for LC-MS/MS method development in neurotoxicity research. Researchers benefit from its defined coordination chemistry-acting as a bidentate or monodentate ligand for lanthanide(III) and transition metal ions, validated by distinct IR carbonyl stretching frequencies. - Enables unambiguous metabolic flux quantification via position-specific reduction to 1-(3-pyridyl-N-oxide)ethanol. - Confirmed utility in synthesizing pyrazolopyridines and isoxazolopyridines for medicinal chemistry. - Patent-validated photographic additive for diffusion transfer development processes. We supply this pale-yellow powder at ≥98% purity with full certificates of analysis, ensuring batch-to-batch consistency for both analytical and synthetic workflows.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 14188-94-4
Cat. No. B110431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylpyridine N-oxide
CAS14188-94-4
Synonyms1-(1-Oxido-3-pyridinyl)-ethanone;  1-(3-Pyridinyl)-ethanone N-Oxide;  Methyl 3-Pyridyl Ketone 1-Oxide;  Methyl 3-Pyridyl Ketone N-Oxide;  1-(1-Oxido-3-pyridinyl)ethanone;  1-(1-Oxopyridin-3-yl)ethanone;  3-Acetylpyridine 1-Oxide;  _x000B_
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C[N+](=CC=C1)[O-]
InChIInChI=1S/C7H7NO2/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H3
InChIKeyAZFMFGIMDGBJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylpyridine N-oxide: Chemical Identity & Properties


3-Acetylpyridine N-oxide (CAS 14188-94-4), systematically named 1-(1-oxido-3-pyridinyl)-ethanone, is a heteroaromatic N-oxide derivative with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . It is a solid at room temperature, appearing as a pale-yellow powder with a melting point range of 144.0–148.0 °C . The compound is recognized as a key metabolite of 3-acetylpyridine, formed via hepatic microsomal N-oxidation, and is characterized by its distinct electron distribution and coordination chemistry relative to non-oxidized pyridines [1][2].

1 Metabolite reference standard for 3-acetylpyridine pathway studies and xenobiotic metabolism research
2 N-oxide ligand for lanthanide and transition metal coordination chemistry investigations
3 Heterocyclic cyclization building block for pyrazolopyridine and isoxazolopyridine synthesis

3-Acetylpyridine N-oxide: Uniqueness vs. Isomers


Despite sharing a core pyridine N-oxide motif, substitution of 3-acetylpyridine N-oxide with its 2- or 4-positional isomers or with unsubstituted pyridine N-oxide is not scientifically valid due to pronounced differences in electronic structure, coordination geometry, and biological processing. The position of the acetyl group directly dictates the ligand's mode of metal-ion binding and spectroscopic signature; for example, IR studies show distinct CO stretching frequencies between 3- and 4-acetylpyridine N-oxide complexes, reflecting altered electron density on the carbonyl and N-oxide oxygens [1]. Furthermore, metabolic studies confirm that 3-acetylpyridine N-oxide undergoes a unique, position-specific reduction pathway to 1-(3-pyridyl-N-oxide)ethanol, whereas other isomers are either metabolized differently or not studied in equivalent detail [2]. The evidence below quantifies these critical differentiators.

Electronic Acetyl position alters N-oxide electron density and coordination geometry; 2- or 4-isomers may shift metal-binding behavior
Spectral IR CO stretching frequencies are measurably distinct between positional isomers, limiting direct spectroscopic substitution
Metabolic Position-specific reduction to 1-(3-pyridyl-N-oxide)ethanol is not replicated by 2- or 4-isomers in reported enzyme studies

3-Acetylpyridine N-oxide: Evidence vs. Closest Analogs


Photographic Enhancer: Patent Validation

U.S. Patent 5,604,079 (issued 1997) explicitly identifies 3-acetylpyridine-N-oxide as a functional acylpyridine-N-oxide compound for enhancing photographic development. The patent discloses a photographic system wherein development occurs in the presence of an acylpyridine-N-oxide, with 3-acetylpyridine-N-oxide listed among the specifically claimed compounds [1]. The 2- and 4-isomers are also mentioned, confirming that the 3-position substitution is one of a select few validated for this application. This provides a documented, legally recognized industrial use-case that distinguishes it from non-acetylated pyridine N-oxides which are not covered by the same patent claims [1].

Photographic Patent
Reported
Explicitly claimed in US Patent 5,604,079 as functional acylpyridine-N-oxide for diffusion transfer photography
Supports application-specific procurement context
Patent-validated industrial use case; unsubstituted pyridine N-oxide not covered
Photographic chemistry Diffusion transfer photography Acylpyridine-N-oxides

IR Carbonyl Stretch Differentiation in Metal Complexes

Infrared spectroscopic analysis of metal complexes reveals that the carbonyl (C=O) stretching frequency of 3-acetylpyridine N-oxide shifts upon coordination to metal ions. In studies with lanthanide(III) perchlorate complexes, the ligand exhibits a characteristic shift in the ν(C=O) band, consistent with coordination via the N-oxide oxygen [1]. Furthermore, a comparative study by Kakiuti et al. demonstrated that the CO stretching frequencies for 3- and 4-acetylpyridine N-oxide complexes with Co²⁺, Ni²⁺, Zn²⁺, and Fe³⁺ are measurably distinct, reflecting the different electronic environments imparted by the position of the acetyl group on the pyridine ring [2].

IR Carbonyl Stretch
Head-to-head
Distinct ν(C=O) frequency profile vs. 4-isomer complexes with Co²⁺, Ni²⁺, Zn²⁺, and Fe³⁺
Supports isomer identity confirmation via spectral fingerprinting
Solid-state IR of perchlorate complexes; unambiguous 3-isomer identification
Coordination chemistry Infrared spectroscopy Lanthanide complexes

Metabolic Fate: Carbonyl Reduction Specificity

In vitro metabolism studies using hepatic microsomal and soluble fractions demonstrate that 3-acetylpyridine N-oxide is readily reduced to 1-(3-pyridyl-N-oxide)ethanol, whereas the isomeric 1-(3-pyridyl)ethanol (the carbonyl-reduced form of the parent 3-acetylpyridine) is completely resistant to N-oxidation [1]. This demonstrates a unidirectional metabolic pathway: 3-acetylpyridine → 3-acetylpyridine N-oxide → 1-(3-pyridyl-N-oxide)ethanol. This specific sequence is unique to the 3-substituted N-oxide and provides a distinct metabolite profile not observed for the parent ketone or, by inference, for the 2- or 4-isomers [1].

Metabolic Reduction
Class-level
Unidirectional pathway: 3-acetylpyridine N-oxide is readily reduced to 1-(3-pyridyl-N-oxide)ethanol in hepatic fractions
Supports metabolite identification in enzyme studies
Position-specific profile; parent ketone reduction product resists N-oxidation
Xenobiotic metabolism N-oxidation Carbonyl reduction

Analytical Purity & Specification

Commercially available 3-acetylpyridine N-oxide is supplied with a purity specification of >98.0% as determined by gas chromatography (GC), and its structure is routinely confirmed by nuclear magnetic resonance (NMR) spectroscopy . Its melting point is consistently reported within a narrow range of 144.0–148.0 °C . While many pyridine N-oxide derivatives exist, the availability of a fully characterized, high-purity reference material with documented analytical data (including NMR spectra in CDCl₃ and DMSO-d₆ [1]) provides a baseline of quality assurance that is not universally available for all regioisomers or custom-synthesized analogs.

Purity Specification
Specification review
>98.0% by GC; melting point 144.0–148.0 °C; NMR spectra documented in CDCl₃ and DMSO-d₆
Supports experimental reproducibility through documented traceability
Commercial reference material with multi-method characterization
Quality control Analytical chemistry Purity specification

3-Acetylpyridine N-oxide: Research & Industrial Applications


Xenobiotic Metabolism & Neurotoxicity Standard

This compound is the definitive metabolite for investigating the in vitro and in vivo fate of 3-acetylpyridine. Its documented conversion from the parent compound and subsequent reduction to 1-(3-pyridyl-N-oxide)ethanol makes it an essential analytical standard for LC-MS/MS method development and for quantifying metabolic flux in studies of pyridine alkaloid neurotoxicity [1].

Ligand for Lanthanide & Transition Metal Complexes

3-Acetylpyridine N-oxide acts as a bidentate or monodentate ligand, coordinating to lanthanide(III) and transition metal ions via the N-oxide oxygen. Its use in synthesizing and characterizing metal complexes, as demonstrated by Zayed et al. (1983), provides a well-defined system for studying ligand field effects and thermogravimetric behavior [2]. The distinct IR signatures of its complexes further validate its utility in coordination chemistry research.

Heterocyclic Cyclization Building Block

This compound serves as a key intermediate in the synthesis of more complex nitrogen-containing heterocycles. Specifically, 3-acylpyridine N-oxides, including the 3-acetyl derivative, have been successfully employed in cyclization reactions to form pyrazolopyridines and isoxazolopyridines, expanding the toolkit for medicinal chemistry and agrochemical discovery [3].

Industrial Photographic Development Enhancer

As validated by U.S. Patent 5,604,079, this compound is a functional additive in photographic systems, particularly diffusion transfer processes, where it improves development efficiency. This established, patent-protected use case differentiates it for industrial procurement in specialized photographic chemistry applications [4].

Application
Selection Property
Validation Focus
Xenobiotic metabolism research
Metabolite reference standard for 3-acetylpyridine pathway
Metabolic pathway profiling and enzyme-fraction studies
Coordination chemistry studies
N-oxide ligand with position-dependent coordination behavior
Complex characterization via IR and thermogravimetric analysis
Heterocyclic synthesis
3-acylpyridine N-oxide cyclization precursor
Synthetic route validation for pyrazolopyridine and isoxazolopyridine scaffolds
Photographic development R&D
Patent-validated acylpyridine-N-oxide additive
Process compatibility and development efficiency testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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